molecular formula C8H10N2O2 B1284035 Ethyl 2-methylpyrimidine-5-carboxylate CAS No. 2134-38-5

Ethyl 2-methylpyrimidine-5-carboxylate

Cat. No. B1284035
CAS RN: 2134-38-5
M. Wt: 166.18 g/mol
InChI Key: OTCUHRIIVIPBID-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, and a carboxylate group attached to the ring. The ethyl group is attached to the carboxylate function, and a methyl group is substituted at the second position of the pyrimidine ring .

Synthesis Analysis

The synthesis of ethyl 2-methylpyrimidine-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, starting from diethyl 2-(ethox

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Pharmaceutical Research , specifically in the development of potential neuroprotective and anti-neuroinflammatory agents .

Summary of the Application

The compound is used in the synthesis of novel triazole-pyrimidine hybrids. These hybrids have shown promising results in neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .

Methods of Application or Experimental Procedures

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Novel Compounds

Specific Scientific Field

This research falls under the field of Chemical Synthesis , specifically in the development of novel compounds .

Summary of the Application

The compound “Ethyl 2-methylpyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .

Methods of Application or Experimental Procedures

In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .

Results or Outcomes

The result of this procedure is the synthesis of a novel compound, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .

Synthesis of Novel Compounds

Specific Scientific Field

This research falls under the field of Chemical Synthesis , specifically in the development of novel compounds .

Summary of the Application

The compound “Ethyl 2-methylpyrimidine-5-carboxylate” is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .

Methods of Application or Experimental Procedures

In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .

Results or Outcomes

The result of this procedure is the synthesis of a novel compound, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .

Safety And Hazards

The safety information available indicates that Ethyl 2-methylpyrimidine-5-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCUHRIIVIPBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562450
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpyrimidine-5-carboxylate

CAS RN

2134-38-5
Record name Ethyl 2-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 25 ml of ether was suspended 762 mg of 60% NaH, and then 20 g of ethyl formate was added dropwise under ice-cooling. Then, 12 ml of an ether solution of 5.0 g of ethyl 3,3-diethoxypropanoate was added dropwise thereto. After 2 days of stirring at the same temperature, 2.50 g of acetamidine hydrochloride was added thereto, followed by 1 day of stirring at room temperature. Then, 5 ml of acetic acid and water were added to the reaction solution, followed by extraction with ethyl acetate. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed by evaporation and the resulting residue was subjected to silica gel column chromatography to obtain 2.93 g of the title compound from an eluate eluted with ethyl acetate-hexane (3:7, v/v).
Name
Quantity
762 mg
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

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